molecular formula C18H22ClN3OS2 B2843937 N-(4-chlorobenzyl)-4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carboxamide CAS No. 1428357-75-8

N-(4-chlorobenzyl)-4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carboxamide

Katalognummer B2843937
CAS-Nummer: 1428357-75-8
Molekulargewicht: 395.96
InChI-Schlüssel: AXUPCHZELGOEAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-chlorobenzyl)-4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C18H22ClN3OS2 and its molecular weight is 395.96. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorobenzyl)-4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorobenzyl)-4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Evaluation as Potential Antipsychotic Agents

  • Research explored heterocyclic analogues of a similar compound, evaluating their binding to dopamine and serotonin receptors, and their potential as antipsychotic agents. Two derivatives showed potent in vivo activities with less likelihood of extrapyramidal side effects (Norman, Navas, Thompson, & Rigdon, 1996).

Development of Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonists

  • Research into the development of a potent CGRP receptor antagonist, involving a complex synthesis process, highlighted the importance of a specific chemical structure for effective receptor antagonism (Cann et al., 2012).

Molecular Interaction Studies

  • A study on the molecular interaction of an antagonist compound with the CB1 cannabinoid receptor. This research used molecular orbital methods and pharmacophore models to understand the binding interactions and activity of the compound (Shim et al., 2002).

Synthesis of Novel Heterocyclic Compounds with Therapeutic Potential

  • Synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, showcasing potential as COX inhibitors with analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Synthesis and Evaluation of Anti-TMV and Antimicrobial Activities

  • New derivatives of piperazine doped with febuxostat were synthesized and evaluated for their antiviral and antimicrobial activities. Some compounds exhibited promising activities (Reddy et al., 2013).

Lewis Basic Catalysts in Hydrosilylation Reactions

  • Research on N-formamides derived from l-piperazine-2-carboxylic acid as highly enantioselective Lewis basic catalysts for hydrosilylation of N-aryl imines, demonstrating broad substrate adaptability and high yields (Wang, Cheng, Wu, Wei, & Sun, 2006).

Synthesis of N,S-Containing Heterocycles

Structure-Activity Relationships of Pyrazole Derivatives

  • Investigating structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. This research focused on the structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity (Lan et al., 1999).

Synthesis and Characterization of Novel Benzamides

  • Synthesis and bioactivity studies of novel benzamides and their metal complexes, highlighting their potential antibacterial properties (Khatiwora et al., 2013).

Eigenschaften

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3OS2/c1-13-11-24-18(21-13)25-12-15-6-8-22(9-7-15)17(23)20-10-14-2-4-16(19)5-3-14/h2-5,11,15H,6-10,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXUPCHZELGOEAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2CCN(CC2)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.